p-Methylphenylpropylene oxide
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Overview
Description
2-[(4-methylphenyl)methyl]oxirane, also known as 2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C10H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(4-methylphenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-methylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of 2-[(4-methylphenyl)methyl]oxirane often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is optimized for maximum efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
2-[(4-methylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]oxirane involves the epoxide ring, which is highly reactive due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions are often catalyzed by acids, bases, or enzymes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylphenyl)methyl]oxirane
- 2-[(4-bromophenyl)methyl]oxirane
- 2-[(4-fluorophenyl)methyl]oxirane
Uniqueness
2-[(4-methylphenyl)methyl]oxirane is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and selectivity in various chemical reactions, making it distinct from other similar oxiranes .
Properties
CAS No. |
18458-01-0 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
OAVRAFVFWOJGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CO2 |
Origin of Product |
United States |
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